molecular formula C17H23N3O4S B11173287 3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11173287
M. Wt: 365.4 g/mol
InChI Key: PPXKLWFIXPSHRI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a thiadiazole moiety linked to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of 3,4,5-Trimethoxybenzoic Acid: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.

    Amide Formation: The 3,4,5-trimethoxybenzoic acid is then converted to the corresponding benzoyl chloride using reagents like thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H23N3O4S/c1-6-10(7-2)16-19-20-17(25-16)18-15(21)11-8-12(22-3)14(24-5)13(9-11)23-4/h8-10H,6-7H2,1-5H3,(H,18,20,21)

InChI Key

PPXKLWFIXPSHRI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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